4-{3-[(4-Chlorophenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol
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Overview
Description
4-{3-[(4-Chlorophenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry
Preparation Methods
The synthesis of 4-{3-[(4-Chlorophenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol can be achieved through various synthetic routes. One common method involves the condensation of 4-chloroaniline with 2-aminopyrimidine, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The phenol group can be introduced through subsequent functionalization reactions . Industrial production methods often employ multicomponent reactions, condensation reactions, and intramolecular cyclizations to achieve high yields and purity .
Chemical Reactions Analysis
4-{3-[(4-Chlorophenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide Major products formed from these reactions include quinones, amines, and substituted phenyl derivatives.
Scientific Research Applications
4-{3-[(4-Chlorophenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{3-[(4-Chlorophenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit oxidoreductase enzymes, resulting in antibacterial activity . The compound’s aromatic moieties and hydrophobic interactions play a crucial role in stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
4-{3-[(4-Chlorophenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol can be compared with other imidazo[1,2-a]pyrimidine derivatives, such as:
Imidazo[1,2-a]pyridine: Known for its wide range of applications in medicinal chemistry.
Benzo[4,5]imidazo[1,2-a]pyrimidine: Used in the synthesis of new materials and chemical processes.
N-(4-(4-Chlorophenyl)amino)imidazo[1,2-a]pyrimidine: Studied for its anticancer and antimicrobial properties. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H13ClN4O |
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Molecular Weight |
336.8 g/mol |
IUPAC Name |
4-[3-(4-chloroanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C18H13ClN4O/c19-13-4-6-14(7-5-13)21-17-16(12-2-8-15(24)9-3-12)22-18-20-10-1-11-23(17)18/h1-11,21,24H |
InChI Key |
DVVWADCFBPDNPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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